6-{(2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety, a fluorophenyl group, and a triazine ring
Preparation Methods
The synthesis of 6-[(2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazone linkage. The final step involves the introduction of the triazine ring through a cyclization reaction, typically using a suitable catalyst and solvent system. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The brominated benzodioxole moiety can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may interact with hydrophobic pockets, while the fluorophenyl group can form hydrogen bonds with target proteins. The triazine ring may participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and benzodioxole-containing molecules. Compared to these compounds, 6-[(2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of brominated benzodioxole and fluorophenyl groups, which confer distinct chemical and biological properties. Similar compounds include:
- 6-Bromo-1,3-benzodioxol-5-ol
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H17BrFN7O2 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
4-N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H17BrFN7O2/c1-28(2)19-25-17(23-13-5-3-12(21)4-6-13)24-18(26-19)27-22-9-11-7-15-16(8-14(11)20)30-10-29-15/h3-9H,10H2,1-2H3,(H2,23,24,25,26,27)/b22-9- |
InChI Key |
SWHZLKUWYYMJQJ-AFPJDJCSSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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